Serotonin-d4 (hydrochloride)

概要

説明

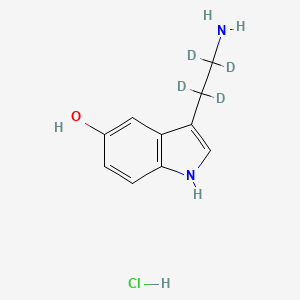

セロトニン-d4 (塩酸塩)は、気分、睡眠、嘔吐、性欲、食欲の調節に重要な役割を果たすモノアミン神経伝達物質であるセロトニンの重水素化形態です。 これはトリプトファンから生化学的に誘導され、中枢神経系のセロトニン作動性ニューロンと消化管の腸クロマフィン細胞で生成されます 。 重水素化形態であるセロトニン-d4は、ガスクロマトグラフィー質量分析法(GC-MS)または液体クロマトグラフィー質量分析法(LC-MS)によるセロトニンの定量化のための内部標準として使用されます .

準備方法

セロトニン-d4 (塩酸塩)の合成は、セロトニン分子への重水素原子の組み込みを伴います。合成経路は一般的に、セロトニンを形成するために、水酸化および脱炭酸などの一連の化学反応を受ける前駆体であるトリプトファンから始まります。 重水素原子はこれらの反応中に導入され、水素原子を置き換えることにより、重水素化形態が得られます 。セロトニン-d4 (塩酸塩)の工業生産方法は、セロトニンに使用される方法と類似しており、重水素の組み込みを保証するための追加の手順が含まれています。

化学反応の分析

セロトニン-d4 (塩酸塩)は、セロトニンと同様の化学反応を起こします。これらには以下が含まれます。

酸化: セロトニンは、さまざまな代謝物を形成するために酸化することができます。

還元: 還元反応は、セロトニンをその還元形態に変換できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

セロトニン-d4 (塩酸塩)は、さまざまな生物学的サンプル中のセロトニンの定量化のための内部標準として、科学研究で広く使用されています。 これは、気分障害、不安、うつ病、およびその他の神経学的状態に関連する研究において特に重要です 。 また、体内でのセロトニンの代謝と分布を理解するための薬物動態研究にも使用されます .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H8D4N2O - HCl

- Molecular Weight : 180.243646 g/mol

- CAS Number : 2469263-61-2

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

Research Applications

Serotonin-d4 (hydrochloride) is primarily utilized as an internal standard in quantitative analysis of serotonin levels in biological samples. Its applications include:

- Quantification of Serotonin :

- Neuroscience Research :

- Pharmacological Studies :

- Behavioral Studies :

Data Table: Research Findings on Serotonin-d4 Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Quantification | Internal standard for serotonin measurement | Used in over 100 studies for precise quantification |

| Neuroscience | Role in mood regulation and psychiatric disorders | Linked to depression and anxiety disorders |

| Pharmacology | Evaluating drug effects on serotonin pathways | Studies show efficacy of SSRIs in mood regulation |

| Behavioral Analysis | Effects on behavior in animal models | Demonstrated changes in anxiety-related behaviors |

Case Studies

-

Schizophrenia Research :

A bibliometric analysis highlighted the increasing focus on the relationship between serotonin dysfunction and schizophrenia. Studies indicate that alterations in serotonin receptor activity are linked to the pathophysiology of schizophrenia, with ongoing research aiming to develop targeted therapies based on these findings . -

Depression Treatment :

Research has shown that serotonin-d4 can be pivotal in understanding how SSRIs affect serotonin reuptake mechanisms. One study demonstrated that measuring serotonin levels with deuterated standards could enhance the understanding of treatment responses in patients with major depressive disorder . -

Anxiety Disorders :

Animal studies have utilized serotonin-d4 to examine behavioral changes associated with anxiety. Results indicated that modulation of serotonergic activity could lead to significant changes in anxiety-like behaviors, providing insights into potential therapeutic interventions .

作用機序

セロトニン-d4 (塩酸塩)の作用機序は、セロトニンと同様です。それは脳や他の組織のセロトニン受容体に結合することにより、神経伝達物質として作用します。この結合は、さまざまな生理機能を調節する一連の細胞内イベントを引き起こします。 分子標的は、5-ヒドロキシトリプタミン受容体2Aやナトリウム依存性セロトニントランスポーターなどのセロトニン受容体を含みます .

類似化合物との比較

セロトニン-d4 (塩酸塩)は、重水素原子の組み込みにより、質量分析法のための貴重な内部標準となっています。類似の化合物には以下が含まれます。

セロトニン(5-ヒドロキシトリプタミン): セロトニンの非重水素化形態。

ドーパミン-d4: 内部標準として使用される別の重水素化神経伝達物質.

ノルエピネフリン-d4: 同様の用途で使用されるノルエピネフリンの重水素化形態.

これらの化合物は、さまざまな研究用途で使用されており、神経伝達物質の機能とその役割をさまざまな生理学的および病理学的状態において研究しています。

生物活性

Serotonin-d4 (hydrochloride) is a deuterated analog of serotonin, a crucial monoamine neurotransmitter involved in various physiological processes. Its biological activity is primarily linked to its role in mood regulation, neurochemical signaling, and its utility in analytical chemistry as an internal standard for quantifying serotonin levels.

- Molecular Formula : C10H8D4N2O·HCl

- Molecular Weight : Approximately 216.7 g/mol

- CAS Number : 2469263-61-2

- Purity : >99% deuterated forms (d1-d4)

- Solubility : Slightly soluble in methanol and water

Serotonin-d4 functions as an agonist at the serotonin receptor family, particularly the 5-hydroxytryptamine (5-HT) receptors. This interaction is vital for its role in mood regulation and other physiological functions. The deuterated nature of serotonin-d4 allows researchers to trace its metabolic pathways without significantly altering its biological activity, making it invaluable for pharmacokinetic studies.

Biological Activities

- Mood Regulation : Mimics the effects of natural serotonin, influencing studies related to depression and anxiety disorders.

- Neurotransmitter Quantification : Used as an internal standard in gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) for serotonin quantification .

- Pharmacological Research : Assists in understanding serotonergic systems and interactions with various pharmacological agents .

Applications

Serotonin-d4 is primarily utilized in:

- Analytical Chemistry : As an internal standard for measuring serotonin levels in biological samples.

- Pharmacokinetic Studies : Facilitating the tracking of serotonin metabolism in various experimental setups .

- Neuroscience Research : Exploring its role in mood disorders and neurodegenerative diseases .

Study on Serotonin Levels in Bone Marrow Stem Cells

A study analyzed histamine and serotonin levels in bone marrow stem cells, utilizing deuterated serotonin-d4 as an internal standard. The findings indicated that megakaryocytes could produce serotonin both in vitro and in vivo, suggesting a broader role for serotonin beyond traditional neurotransmission .

In Vitro Human Monoamine Oxidase Inhibition

Research highlighted the inhibition of human monoamine oxidase (hMAO) by various compounds, including those affecting dopamine and serotonin receptors. This study emphasized the potential antidepressant effects of compounds that modulate serotonergic activity via GPCR-functional assays, showcasing the relevance of serotonin-d4 in understanding these mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Serotonin | C10H12N2O | Natural neurotransmitter involved in mood regulation |

| 5-Hydroxytryptamine | C10H12N2O | Another name for serotonin; similar biological activity |

| Tryptophan | C11H12N2O2 | Precursor to serotonin; involved in protein synthesis |

| Melatonin | C13H16N2O2 | Derived from serotonin; regulates sleep-wake cycles |

特性

IUPAC Name |

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIGAZPGKJFIAH-URZLSVTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。